Lymphocytic Choriomeningitis Virus is an enveloped ambisense RNA virus that serves as the prototypic member of the arenavirus family. It can infect a variety of hosts, including humans, and is known for causing viral meningitis and other diseases. The p13 epitope is derived from the glycoprotein precursor of this virus, which undergoes proteolytic cleavage to yield functional glycoproteins necessary for viral entry into host cells .
The p13 epitope is classified as an immunogenic peptide with dual restriction properties, being presented by both major histocompatibility complex class I and class II molecules. This classification allows it to elicit responses from both CD4+ helper T cells and CD8+ cytotoxic T cells, which are crucial for effective antiviral immunity .
The synthesis of the p13 epitope typically involves solid-phase peptide synthesis techniques. In one approach, the peptide is synthesized by attaching it to a solid support, allowing for sequential addition of amino acids. The synthesized peptide can then be cleaved from the support and purified using high-performance liquid chromatography to achieve high purity levels .
In laboratory settings, recombinant forms of the p13 epitope can be produced by fusing it with carrier proteins such as hepatitis B core antigen. This method facilitates the formation of virus-like particles that can enhance immune recognition and response . The purification process often includes ammonium sulfate precipitation followed by gel-filtration chromatography, ensuring that the final product maintains structural integrity and biological activity .
The molecular structure of the p13 epitope comprises a sequence of amino acids that form a specific three-dimensional conformation crucial for its recognition by T cell receptors. The precise amino acid sequence is GLNGPDIYKGVYQFKSVEFD, which plays a vital role in binding to major histocompatibility complex molecules .
Studies have shown that the molecular mass of the monomeric form of the p13 epitope is approximately 24.0 kDa when analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. Its structural characteristics allow it to effectively elicit T cell responses .
The p13 epitope participates in several biochemical reactions primarily related to its interaction with immune cells. Upon presentation by major histocompatibility complex molecules on antigen-presenting cells, it engages with T cell receptors on CD4+ and CD8+ T cells, leading to T cell activation.
The binding affinity and specificity of the p13 epitope are influenced by its amino acid composition and structure. Experimental assays such as enzyme-linked immunosorbent assays (ELISA) and intracellular cytokine staining are used to assess T cell activation in response to this peptide .
The mechanism of action for the p13 epitope involves its recognition by T cell receptors following processing and presentation by major histocompatibility complex molecules. Upon recognition, CD4+ T cells provide help to B cells and CD8+ T cells, enhancing their cytotoxic functions against infected cells.
Research indicates that both CD4+ and CD8+ T cell populations can recognize the p13 epitope, contributing to a robust immune response against Lymphocytic Choriomeningitis Virus infection. The dual restriction enhances the efficacy of antiviral immunity through coordinated action between different T cell subsets .
The p13 epitope exhibits typical properties associated with peptides, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight allows it to diffuse across cellular membranes effectively.
The Lymphocytic Choriomeningitis Virus-derived p13 epitope has several applications in immunology research:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7